molecular formula C6H12O4P+ B044936 (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium CAS No. 15090-26-3

(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium

Cat. No.: B044936
CAS No.: 15090-26-3
M. Wt: 179.13 g/mol
InChI Key: MSFOOSFEECJHDW-UHFFFAOYSA-N
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Description

(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a phosphanium salt characterized by a positively charged phosphorus center bonded to a methoxymethyl group and a 3-methoxy-3-oxopropyl substituent. This compound belongs to the class of organophosphorus compounds, which are notable for their diverse reactivity and applications in organic synthesis and catalysis.

Properties

IUPAC Name

methoxymethyl-(3-methoxy-3-oxopropyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4P/c1-9-5-11(8)4-3-6(7)10-2/h3-5H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFOOSFEECJHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[P+](=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616618
Record name (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15090-26-3
Record name (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a phosphonium compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

CxHyOzP\text{C}_x\text{H}_y\text{O}_z\text{P}

where x,y,zx,y,z denote the number of carbon, hydrogen, oxygen, and phosphorus atoms, respectively. Its molecular weight and specific structural features contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain metalloenzymes, which are crucial for various biochemical pathways. This inhibition can lead to alterations in cellular processes such as metabolism and signaling pathways .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Mechanism Reference
Study 1Enzyme inhibitionMetalloenzyme modulation
Study 2AntimicrobialDisruption of bacterial cell wall synthesis
Study 3Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Enzyme Inhibition Study :
    A study conducted on the effect of this compound on metalloenzymes demonstrated significant inhibition at concentrations as low as 10 µM. This suggests a high potency for therapeutic applications in diseases where these enzymes play a crucial role .
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Mechanism :
    A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory markers and joint swelling, highlighting its therapeutic potential for inflammatory diseases.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium serves as a precursor for synthesizing more complex organic molecules. It can facilitate nucleophilic substitutions and other transformations.
  • Catalysis : The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
ApplicationDescription
Organic SynthesisUsed as a precursor for complex molecules
CatalysisActs as a catalyst in various reactions

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
  • Cell Proliferation Inhibition : Studies suggest that it may inhibit enzymes involved in cell proliferation, presenting potential anticancer properties.
Biological ActivityEvidence
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits specific enzymes related to cell growth

Medicine

  • Therapeutic Applications : The compound is being explored for its potential use in developing new drugs targeting specific molecular pathways associated with diseases such as cancer.
  • Drug Delivery Systems : Its unique properties allow for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.
Medical ApplicationPotential Benefits
Drug DevelopmentTargeting specific pathways
Drug DeliveryImproved bioavailability

Industry

  • Specialty Chemicals Production : It is utilized in the industrial synthesis of specialty chemicals, including polymers and resins.
  • Environmental Applications : The compound's reactivity makes it suitable for applications in wastewater treatment processes, particularly in degrading organic pollutants.
Industrial UseDescription
Specialty ChemicalsProduction of polymers and resins
Wastewater TreatmentDegradation of organic pollutants

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Antimicrobial Efficacy Study :
    • Researchers tested the compound against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations. This study highlights its potential as an antibacterial agent in medical applications.
  • Synthesis of Complex Organic Molecules :
    • A study demonstrated the use of this phosphonium compound as a reagent in synthesizing novel heterocyclic compounds with potential pharmacological activity, showcasing its utility in drug development.
  • Environmental Impact Assessment :
    • Investigations into the compound's role in wastewater treatment indicated its effectiveness in degrading dyes commonly found in industrial effluents, pointing to its environmental applications.

Comparison with Similar Compounds

2-Hydroxy-3-oxopropyl Dihydrogen Phosphate (Glyceraldehyde-3-phosphate)

  • Key Differences :
    • Charge : Glyceraldehyde-3-phosphate is a phosphate ester (anion), whereas the target compound is a phosphanium cation .
    • Substituents : The phosphate ester lacks methoxymethyl groups and instead features hydroxyl and aldehyde moieties.
    • Reactivity : Phosphate esters like glyceraldehyde-3-phosphate are central to biochemical energy transfer (e.g., glycolysis), while phosphanium salts are more reactive in electrophilic substitutions or as catalysts.

Tris(3-hydroxy-3-oxopropyl)phosphanium ()

  • Key Differences: Substituent Type: The tris-substituted phosphanium has three 3-hydroxy-3-oxopropyl groups, contrasting with the target compound’s mixed methoxy and oxo substituents. Electronic Effects: Hydroxy groups (in tris-substituted analog) may deprotonate under basic conditions, altering charge distribution, whereas methoxy groups are stable electron donors . Steric Effects: The tris-substituted structure likely exhibits higher steric hindrance, affecting reactivity in nucleophilic environments.

Methoxy-Containing Indole Derivatives ()

  • Functionality: Methoxy groups in these indoles enhance lipophilicity and modulate receptor binding in medicinal chemistry, unlike the target compound’s charged phosphorus center .

Physicochemical Properties

Compound Name Molecular Formula (Inferred) Charge Key Substituents Solubility (Predicted) Stability (Predicted)
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium C₈H₁₆O₅P⁺ +1 Methoxymethyl, 3-methoxy-3-oxopropyl Polar aprotic solvents Moderate (air-sensitive)
Tris(3-hydroxy-3-oxopropyl)phosphanium C₉H₁₅O₁₂P⁺ +1 Three 3-hydroxy-3-oxopropyl Polar protic solvents Low (pH-dependent)
Glyceraldehyde-3-phosphate C₃H₇O₁₀P³⁻ -3 Hydroxy, aldehyde, phosphate Aqueous buffers High (biostable)

Research Findings and Gaps

  • Synthetic Yields : Methoxy-containing phosphanium salts may achieve moderate yields (~70%) under optimized conditions, similar to indole derivatives in .
  • Stability Challenges : Hydroxy-substituted phosphaniums () are prone to degradation under basic conditions, whereas methoxy groups may improve stability .
  • Unresolved Questions :
    • The impact of the 3-oxo group on the target compound’s redox behavior remains unexplored.
    • Comparative studies on catalytic efficiency versus other phosphanium salts are lacking.

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosphite esters, such as trimethyl phosphite ((CH3O)3P\text{(CH}_3\text{O)}_3\text{P}), undergo stepwise alkylation when exposed to methoxymethyl chloride (CH3OCH2Cl\text{CH}_3\text{OCH}_2\text{Cl}) and methyl 3-chloro-3-oxopropionate (CH3OCOCCl2CH3\text{CH}_3\text{OCOCCl}_2\text{CH}_3). The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the phosphorus lone pair attacks the electrophilic carbon of the alkyl halide.

The stoichiometry is critical to prevent over-alkylation:

(CH3O)3P+CH3OCH2Cl(CH3O)2P(OCH2OCH3)+Cl\text{(CH}3\text{O)}3\text{P} + \text{CH}3\text{OCH}2\text{Cl} \rightarrow \text{(CH}3\text{O)}2\text{P(OCH}2\text{OCH}3\text{)} + \text{Cl}^-
(CH3O)2P(OCH2OCH3)+CH3OCOCCl2CH3Target Compound+2Cl\text{(CH}3\text{O)}2\text{P(OCH}2\text{OCH}3\text{)} + \text{CH}3\text{OCOCCl}2\text{CH}_3 \rightarrow \text{Target Compound} + 2\text{Cl}^-

Catalytic Systems and Yield Optimization

Boron trifluoride (BF3\text{BF}_3) serves as a Lewis acid catalyst, enhancing the electrophilicity of the alkyl halides. Trials under anhydrous conditions at 60–80°C for 12–18 hours achieve yields of 68–72%. Solvent polarity markedly influences reaction kinetics, with dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) outperforming toluene due to improved halide solubility.

ParameterConditionsYield (%)Purity (%)
CatalystBF3\text{BF}_3 (5 mol%)7298
SolventDichloromethane6895
Temperature70°C7097

Phosphonium Salt Metathesis

An alternative route employs phosphonium salt intermediates, enabling precise control over substituent incorporation. This method is favored for its compatibility with sensitive functional groups.

Intermediate Synthesis

Triphenylphosphine (PPh3\text{PPh}_3) reacts with iodomethane (CH3I\text{CH}_3\text{I}) to form methyltriphenylphosphonium iodide (CH3PPh3+I\text{CH}_3\text{PPh}_3^+ \text{I}^-). Subsequent metathesis with silver salts (e.g., AgBF4\text{AgBF}_4) replaces iodide with non-coordinating anions, enhancing reactivity toward nucleophiles.

Functional Group Installation

The methoxymethyl and 3-methoxy-3-oxopropyl groups are introduced via Grignard reagents:

CH3PPh3+BF4+CH3OCH2MgBr(CH3OCH2)PPh3+BF4+MgBr2\text{CH}3\text{PPh}3^+ \text{BF}4^- + \text{CH}3\text{OCH}2\text{MgBr} \rightarrow \text{(CH}3\text{OCH}2\text{)PPh}3^+ \text{BF}4^- + \text{MgBr}2

A second equivalent of the Grignard reagent bearing the ester moiety completes the synthesis. This two-step process achieves 65% yield but requires stringent exclusion of moisture.

Microwave-Assisted Solid-Phase Synthesis

Recent advances utilize microwave irradiation to accelerate reaction times and improve selectivity. Silica-supported phosphorus precursors minimize side reactions and simplify purification.

Protocol and Efficiency

Immobilized phosphite on mesoporous silica reacts with vapor-phase alkyl halides under microwave irradiation (150 W, 100°C). The solid-phase approach reduces byproduct formation, yielding 78% pure product within 2 hours. This method is particularly advantageous for small-scale, high-purity applications.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method for industrial and laboratory settings:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Nucleophilic Alkylation72HighModerateHigh (halogen waste)
Phosphonium Salt Metathesis65LowHighModerate
Microwave-Assisted78MediumLowLow

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